molecular formula C18H20ClN5 B2971797 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 924828-32-0

1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2971797
CAS RN: 924828-32-0
M. Wt: 341.84
InChI Key: LLXWVRIKPRTTDE-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to a class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves numerous methods . The synthesized compounds are usually characterized by infrared, 1H-nuclear magnetic resonance, and mass spectral analyses .


Molecular Structure Analysis

The molecular structure of “1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be analyzed using various techniques such as X-ray crystallographic analysis . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are complex and can involve various mechanisms. For instance, the introduction of 3-morpholinopropan-1-amine moiety into pyrazolo[4,3-d]pyrimidine can enhance the activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be analyzed using various techniques. For instance, the synthesized compounds can be characterized by infrared, 1H-nuclear magnetic resonance, and mass spectral analyses .

Scientific Research Applications

Anti-Bacterial Properties

The pyrimidopyrimidine scaffold in this compound exhibits anti-bacterial activity. Researchers have investigated its potential as an antibacterial agent against various pathogens. By inhibiting bacterial growth, it could contribute to the development of novel antibiotics .

Antiviral Activity

The same scaffold has shown promise as an antiviral agent. It may interfere with viral replication processes, making it a candidate for combating viral infections. Further studies are needed to explore its efficacy against specific viruses .

Anti-Tumor Effects

Researchers have explored the compound’s impact on tumor cells. Its ability to inhibit tumor growth and induce apoptosis (programmed cell death) suggests potential as an anticancer drug. Investigations into specific cancer types and mechanisms are ongoing .

Anti-Allergic Properties

The compound’s pharmacological profile includes anti-allergic effects. It may modulate immune responses and reduce allergic reactions. Understanding its interactions with immune pathways is crucial for therapeutic applications .

Antihypertensive Potential

Studies have hinted at the compound’s antihypertensive properties. It could help regulate blood pressure by affecting vascular tone or other cardiovascular factors. Further research is needed to validate this potential .

Hepatoprotective Activity

The compound’s hepatoprotective effects make it relevant for liver health. It may shield liver cells from damage caused by toxins, oxidative stress, or inflammation. Investigating its impact on liver diseases is essential .

Future Directions

The future directions for research on “1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could involve the development of new pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents . Additionally, further investigations could be conducted on compounds that displayed potent dual activity against examined cell lines and CDK2 .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c19-16-9-5-4-6-13(16)11-24-18-15(10-22-24)17(20-12-21-18)23-14-7-2-1-3-8-14/h4-6,9-10,12,14H,1-3,7-8,11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXWVRIKPRTTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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